1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine

Vue d'ensemble

Description

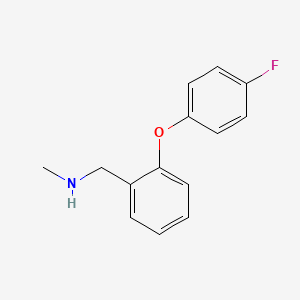

1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine is an organic compound that features a fluorophenoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine typically involves the following steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-fluorophenol, which is then reacted with a suitable phenyl halide under basic conditions to form the 4-fluorophenoxyphenyl intermediate.

Amination Reaction: The intermediate is then subjected to an amination reaction with N-methylmethanamine. This step often requires the use of a catalyst, such as palladium, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

Research has indicated that compounds similar to 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine exhibit significant pharmacological activities. For instance, derivatives of this compound have been studied for their potential as inhibitors in various biological pathways. The structural modifications involving the fluorophenoxy group have been linked to enhanced binding affinities to specific targets, making them candidates for drug development aimed at treating conditions such as cancer and inflammatory diseases .

Case Studies

- Inhibition Studies : A study demonstrated that certain derivatives of fluorophenoxy compounds showed inhibitory effects on specific enzymes involved in cancer cell proliferation. The binding interactions were elucidated through molecular docking studies, revealing critical interactions that contribute to their inhibitory potency .

- Toxicological Assessments : The compound's safety profile has been evaluated through in vitro assays, which indicated low toxicity levels in human keratinocyte cells, suggesting potential for therapeutic applications with manageable side effects .

Herbicide Development

Agricultural Applications

The compound has been explored for its herbicidal properties, particularly in controlling weed species that affect crop yields. Research indicates that derivatives based on the structure of this compound demonstrate effective herbicidal activity at various application rates .

Performance Metrics

- Pre-emergence and Post-emergence Efficacy : In trials, certain formulations showed comparable or superior efficacy to established herbicides like diflufenican, particularly in wheat fields. The compound demonstrated a safe profile for wheat crops while effectively controlling target weed species .

Analytical Chemistry

Chemical Properties and Characterization

The analytical characterization of this compound includes its solubility and stability under various conditions. It is crucial for determining its behavior in environmental contexts and potential degradation pathways.

Research Findings

- Solubility Studies : Investigations into the solubility of this compound reveal insights into its environmental fate and transport mechanisms when applied as an herbicide. These studies are essential for understanding the ecological impact and regulatory compliance of agricultural chemicals .

Data Summary

Mécanisme D'action

The mechanism of action of 1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the amine moiety may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-(4-Fluorophenoxy)phenyl)ethanamine: This compound shares a similar fluorophenoxyphenyl structure but differs in the amine moiety.

4-(4-Fluorophenoxy)phenylacetic acid: Another related compound with a fluorophenoxyphenyl group, but with an acetic acid functional group instead of an amine.

Uniqueness

1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine is unique due to its specific combination of a fluorophenoxy group and a methylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

1-(2-(4-Fluorophenoxy)phenyl)-N-methylmethanamine, also known as KSK05104, is a compound characterized by its unique arrangement of functional groups, which may confer distinct biological activities. The compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C14H14FNO

- Molecular Weight : 231.27 g/mol

- Structure : The compound features a 4-fluorophenoxy group attached to a phenyl ring along with a methylated amine, which influences its reactivity and interaction with biological targets.

This compound exhibits various mechanisms of action that are crucial for its biological activity:

- Enzyme Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. This interaction can influence signaling pathways and metabolic reactions within cells.

- Binding Affinity : Molecular docking studies are essential to understand the binding affinity of this compound to specific targets, which could lead to the development of new therapeutic agents.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against gastrointestinal pathogens such as Helicobacter pylori. This suggests its application in treating gastrointestinal disorders .

- Anti-inflammatory Effects : In various models, the compound has demonstrated anti-inflammatory activity, which may be beneficial for conditions characterized by chronic inflammation.

- Anticancer Potential : Research indicates that derivatives of this compound may exhibit anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity :

-

Anti-inflammatory Research :

- In an animal model of inflammation, treatment with this compound resulted in reduced markers of inflammation and improved clinical outcomes compared to control groups.

-

Cancer Cell Line Studies :

- In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural differences influence biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H14FNO | Unique fluorophenoxy structure |

| 2-(4-Fluorophenyl)-N-methylethanamine | C9H12FN | Simpler structure; fewer aromatic interactions |

| N-Benzyl-1-(4-fluorophenyl)methanamine | C14H14FN | Benzyl group alters electronic properties |

| 2-(4-Fluorophenoxy)-N-methylbenzylamine | C14H14FNO | Similar fluorophenoxy group; different substitution pattern |

The unique arrangement of functional groups in this compound likely contributes to its distinct biological activities compared to similar compounds.

Propriétés

IUPAC Name |

1-[2-(4-fluorophenoxy)phenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-16-10-11-4-2-3-5-14(11)17-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDBBIKNDVSUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439636 | |

| Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833482-53-4 | |

| Record name | 1-[2-(4-Fluorophenoxy)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.